molecular formula C9H10Cl2FNO3 B12312665 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

Cat. No.: B12312665
M. Wt: 270.08 g/mol
InChI Key: JSFPLYGKTYVXMZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chloro-3-fluoroaniline intermediate, which is then subjected to a series of reactions to introduce the amino and hydroxy groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for versatile interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride stands out due to the combined presence of chloro and fluoro substituents. This unique combination enhances its chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H10Cl2FNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClFNO3.ClH/c10-5-2-1-4(3-6(5)11)8(13)7(12)9(14)15;/h1-3,7-8,13H,12H2,(H,14,15);1H

InChI Key

JSFPLYGKTYVXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)F)Cl.Cl

Origin of Product

United States

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